molecular formula C17H13NO4 B7905693 6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

Cat. No.: B7905693
M. Wt: 295.29 g/mol
InChI Key: BJZQPNHESNGXAR-UHFFFAOYSA-N
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Description

6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The presence of functional groups such as the benzyloxy group, oxo group, and carboxylic acid group contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the benzyloxy group and the carboxylic acid group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization, distillation, and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups to the quinoline core.

Scientific Research Applications

6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the benzyloxy and carboxylic acid groups enhances its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid group.

    7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid:

    Oxolinic acid: A quinoline derivative with antibacterial properties, used as an inhibitor of DNA gyrases.

Uniqueness

6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The benzyloxy group, in particular, enhances its solubility and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-oxo-6-phenylmethoxy-1H-quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-16-13-8-12(22-10-11-4-2-1-3-5-11)6-7-15(13)18-9-14(16)17(20)21/h1-9H,10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZQPNHESNGXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C(C3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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